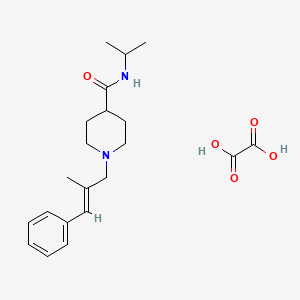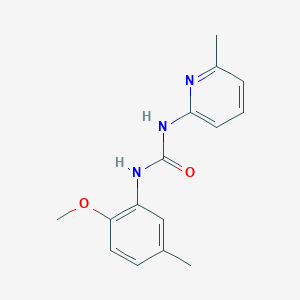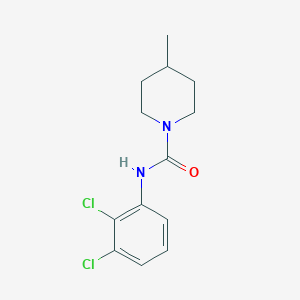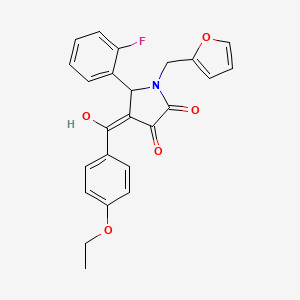![molecular formula C17H21ClN4O B5399306 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5399306.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as CPP and has been shown to have a variety of effects on the biochemical and physiological processes of the body. In
作用機序
The mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. CPP has been shown to bind to sigma-1 receptors, which are involved in the regulation of pain and inflammation. This binding may lead to the inhibition of neurotransmitter release, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects on the body. In animal models, CPP has been shown to reduce pain and inflammation, lower blood pressure, and improve cardiac function. CPP has also been shown to have immunomodulatory effects, which may make it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using CPP in lab experiments is its high potency. CPP has been shown to have a strong effect on pain and inflammation at relatively low doses. However, one of the limitations of using CPP in lab experiments is its potential toxicity. CPP has been shown to be toxic in some animal models at high doses, which may limit its use in certain types of research.
将来の方向性
There are several future directions for research on CPP. One area of interest is the development of new pain medications based on the structure of CPP. Researchers are also interested in further exploring the immunomodulatory effects of CPP, which may have implications for the treatment of autoimmune diseases. Finally, researchers are interested in exploring the potential use of CPP in the treatment of psychiatric disorders, such as depression and anxiety.
合成法
The synthesis of CPP involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is then reacted with 1-(2-phenylethyl)piperazine to form CPP.
科学的研究の応用
CPP has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. One of the most promising applications of CPP is in the study of pain and inflammation. CPP has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
特性
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-20-16(15(18)13-19-20)17(23)22-11-9-21(10-12-22)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVVKADUQCTJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)
![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)



![ethyl (2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5399274.png)
![methyl 2-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5399281.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5399286.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5399287.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5399301.png)